molecular formula C6H5N5O B1523964 4-Azidopyridine-2-carboxamide CAS No. 1251924-47-6

4-Azidopyridine-2-carboxamide

Cat. No.: B1523964
CAS No.: 1251924-47-6
M. Wt: 163.14 g/mol
InChI Key: IHEZQDPKDKGOIN-UHFFFAOYSA-N
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Description

4-Azidopyridine-2-carboxamide is a heterocyclic organic compound that features a pyridine ring substituted with an azido group at the 4-position and a carboxamide group at the 2-position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azidopyridine-2-carboxamide typically involves the introduction of the azido group and the carboxamide group onto the pyridine ring. One common method is the nucleophilic substitution reaction where a halogenated pyridine derivative is reacted with sodium azide to introduce the azido group. The carboxamide group can be introduced through an amidation reaction using appropriate amine and carboxylic acid derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scalability. Catalysts and solvents that enhance reaction efficiency and selectivity are also employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Azidopyridine-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted pyridine derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, halogenated pyridine derivatives, solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Cycloaddition: Alkynes, copper(I) catalysts.

Major Products Formed

    Substituted Pyridine Derivatives: Formed through nucleophilic substitution.

    Aminopyridine Derivatives: Formed through reduction of the azido group.

    Triazole Derivatives: Formed through cycloaddition reactions.

Scientific Research Applications

4-Azidopyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Materials Science: Utilized in the development of functional materials, such as polymers and coatings, due to its reactive azido group.

    Organic Synthesis:

    Bioconjugation: Employed in bioconjugation techniques to label biomolecules with azido groups for imaging and diagnostic purposes.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyridine-2-carboxamide: Similar structure but with an amino group instead of an azido group.

    4-Bromopyridine-2-carboxamide: Contains a bromine atom instead of an azido group.

    4-Nitropyridine-2-carboxamide: Features a nitro group instead of an azido group.

Uniqueness

4-Azidopyridine-2-carboxamide is unique due to the presence of the azido group, which imparts distinct reactivity and allows for bioorthogonal chemistry applications. The combination of the azido and carboxamide groups provides versatility in synthetic and biological contexts, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-azidopyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O/c7-6(12)5-3-4(10-11-8)1-2-9-5/h1-3H,(H2,7,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEZQDPKDKGOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N=[N+]=[N-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251924-47-6
Record name 4-azidopyridine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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